An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbonitrile (CAS No. 99465-04-0)
An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbonitrile (CAS No. 99465-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
6-Bromo-2-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative that has emerged as a significant building block in the synthesis of complex heterocyclic systems for drug discovery and materials science. Its unique trifunctional nature, featuring a reactive chloro group at the 2-position, a versatile cyano group at the 3-position, and a bromo substituent on the benzene ring, allows for a multitude of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on its utility in the development of novel therapeutic agents. The quinoline core is a prevalent scaffold in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The strategic placement of the bromo, chloro, and cyano functionalities on this privileged core makes 6-Bromo-2-chloroquinoline-3-carbonitrile a highly sought-after intermediate for creating diverse molecular libraries for high-throughput screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Bromo-2-chloroquinoline-3-carbonitrile is essential for its effective use in synthetic chemistry. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 99465-04-0 | Internal Search |
| Molecular Formula | C₁₀H₄BrClN₂ | Internal Search |
| Molecular Weight | 267.51 g/mol | Internal Search |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons | Inferred from synthetic procedures |
| Melting Point | Not available |
Synthesis of 6-Bromo-2-chloroquinoline-3-carbonitrile: A Two-Step Approach
The most common and efficient synthesis of 6-Bromo-2-chloroquinoline-3-carbonitrile involves a two-step process starting from the readily available 4-bromoacetanilide. The first step is the formation of the key intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction.[3][4][5] This is followed by the conversion of the aldehyde functionality to a nitrile.
Step 1: Vilsmeier-Haack Reaction for 6-Bromo-2-chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In this case, 4-bromoacetanilide is treated with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of the aldehyde intermediate.
Detailed Experimental Protocol:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (DMF).
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Cool the flask in an ice-water bath and add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ.
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To this mixture, add 4-bromoacetanilide portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and heat the reaction mixture at 60-80 °C for several hours (typically 4-16 hours).[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
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The crude product, 6-bromo-2-chloroquinoline-3-carbaldehyde, will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3]
Step 2: Conversion of Aldehyde to Nitrile
The aldehyde group of 6-bromo-2-chloroquinoline-3-carbaldehyde can be converted to a nitrile group using various methods. A common approach involves the formation of an oxime followed by dehydration. A more direct method involves treatment with hydroxylamine hydrochloride and a dehydrating agent like thionyl chloride.
Reaction Scheme:
Caption: Conversion of the aldehyde to the final nitrile product.
Detailed Experimental Protocol:
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Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add hydroxylamine hydrochloride to the solution and stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath and slowly add a dehydrating agent, such as thionyl chloride (SOCl₂), dropwise.
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After the addition, allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by carefully pouring it into ice-water.
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The product, 6-Bromo-2-chloroquinoline-3-carbonitrile, will precipitate.
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Collect the solid by filtration, wash with water, and dry.
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Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The chemical reactivity of 6-Bromo-2-chloroquinoline-3-carbonitrile is dictated by its three functional groups, making it a versatile precursor for a wide array of heterocyclic compounds.
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Nucleophilic Aromatic Substitution at C2: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 2-substituted quinoline derivatives.[6]
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Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles like tetrazoles.
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Cross-Coupling Reactions at C6: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, further expanding the molecular diversity of the resulting compounds.
These reactions open up avenues for the synthesis of complex, polycyclic, and highly functionalized quinoline derivatives with potential applications in medicinal chemistry. For instance, the reaction with various amines at the C2 position can lead to the formation of compounds with potential kinase inhibitory activity.[7]
Applications in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] 6-Bromo-2-chloroquinoline-3-carbonitrile serves as a key starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications, including:
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Anticancer Agents: The quinoline ring is a key component of several anticancer drugs. The ability to functionalize the 6-Bromo-2-chloroquinoline-3-carbonitrile at three different positions allows for the synthesis of targeted libraries to screen for inhibitors of various kinases and other cancer-related targets.[2]
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Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. The versatile chemistry of 6-Bromo-2-chloroquinoline-3-carbonitrile can be exploited to synthesize novel antibacterial agents with improved efficacy and reduced resistance.[1]
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Antimalarial Drugs: Quinoline-based compounds, such as chloroquine and mefloquine, have been pivotal in the fight against malaria. The development of new derivatives from 6-Bromo-2-chloroquinoline-3-carbonitrile could lead to new antimalarial agents that are effective against resistant strains of the parasite.[7]
The following diagram illustrates the potential for diversification of the 6-Bromo-2-chloroquinoline-3-carbonitrile scaffold in the context of drug discovery.
Caption: Synthetic diversification of the core scaffold for drug discovery.
Conclusion
6-Bromo-2-chloroquinoline-3-carbonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the generation of diverse libraries of novel quinoline derivatives. The synthetic routes outlined in this guide, coupled with the understanding of its reactivity, will empower researchers and drug development professionals to harness the full potential of this important chemical entity in the quest for new and improved therapeutic agents. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully elucidate its potential in various disease areas.
References
Please note that while the following references provide context on the synthesis and applications of related compounds, a specific publication detailing the complete synthesis and characterization of 6-Bromo-2-chloroquinoline-3-carbonitrile (CAS 99465-04-0) was not identified in the search. The provided protocols are based on established chemical principles and procedures for analogous compounds.
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(2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science. [Link]
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(2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
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(2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
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(2025). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar. [Link]
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Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science. [Link]
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